
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside, abbreviated as 2-AEGAL, is a synthetic sugar derivative that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used for a range of purposes, including as a substrate for glycosylation reactions, as a reagent for enzymatic synthesis, and as a tool for studying the structure and function of proteins.
Applications De Recherche Scientifique
2-AEGAL has been used for a variety of scientific research applications. It has been used as a substrate for glycosylation reactions, as a reagent for enzymatic synthesis, and as a tool for studying the structure and function of proteins. It has also been used to study the mechanism of action of enzymes involved in the biosynthesis of complex carbohydrates, and to investigate the interactions between carbohydrates and proteins.
Mécanisme D'action
2-AEGAL acts as a substrate for glycosylation reactions, which involve the transfer of a sugar moiety from one molecule to another. In this reaction, the 2-AEGAL molecule is used as a donor and the acceptor molecule is usually a protein or other macromolecule. The reaction is catalyzed by an enzyme, such as a glycosyltransferase, which facilitates the transfer of the sugar moiety from the 2-AEGAL molecule to the acceptor molecule.
Biochemical and Physiological Effects
2-AEGAL has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the activity of certain enzymes, including proteases and glycosidases. Additionally, it has been demonstrated to have a variety of effects on the expression of genes involved in carbohydrate metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-AEGAL is a highly versatile compound that has numerous advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of different applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-AEGAL is a highly reactive compound and should be handled with caution in the laboratory. Additionally, it can be toxic if ingested and should be handled with appropriate safety precautions.
Orientations Futures
There are a number of potential future directions for research involving 2-AEGAL. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential uses in drug development. Additionally, further research could be conducted into the interactions between 2-AEGAL and proteins, as well as its potential applications in biotechnology and nanotechnology. Finally, further research could be conducted into the use of 2-AEGAL as a tool for studying the structure and function of proteins.
Méthodes De Synthèse
2-AEGAL can be synthesized in a two-step process. The first step involves the reaction of 2-azidoethanol with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose in the presence of sodium borohydride to form the desired product. The second step involves the addition of a base such as sodium hydroxide to the reaction mixture and stirring for several hours to complete the reaction. The product can then be isolated by filtration and purified by column chromatography.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-CWVYHPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
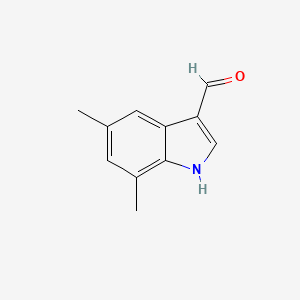
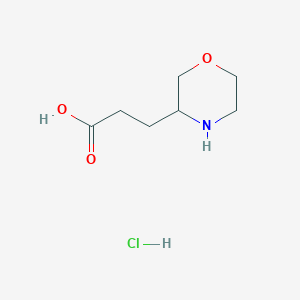
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
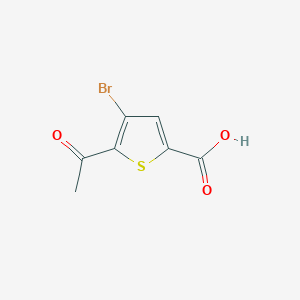
![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)
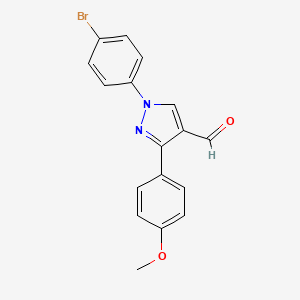
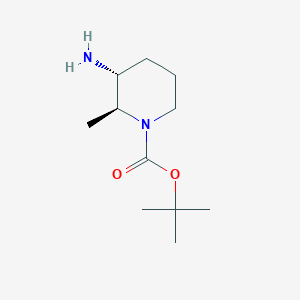

![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)